1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride 1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17188324
InChI: InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5(10)2-1-3-5;/h1-4,10H2;1H
SMILES:
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.60 g/mol

1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17188324

Molecular Formula: C6H11ClF3NO

Molecular Weight: 205.60 g/mol

* For research use only. Not for human or veterinary use.

1-((Trifluoromethoxy)methyl)cyclobutan-1-amine hydrochloride -

Specification

Molecular Formula C6H11ClF3NO
Molecular Weight 205.60 g/mol
IUPAC Name 1-(trifluoromethoxymethyl)cyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5(10)2-1-3-5;/h1-4,10H2;1H
Standard InChI Key MXISKNXEFIPVPZ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(COC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₆H₁₁ClF₃NO, with a molecular weight of 235.61 g/mol. Its structure consists of a cyclobutane ring substituted with:

  • A trifluoromethoxymethyl group (-CH₂-O-CF₃) at position 1

  • An amine group (-NH₂) at position 1, protonated as a hydrochloride salt .

Comparative Molecular Data

Property1-((Trifluoromethoxy)methyl)cyclobutan-1-amine HCl1-(Trifluoromethyl)cyclobutan-1-amine HCl
Molecular FormulaC₆H₁₁ClF₃NOC₅H₉ClF₃N
Molecular Weight (g/mol)235.61175.58
Key Substituent-CH₂-O-CF₃-CF₃

The trifluoromethoxy group introduces enhanced electronegativity and lipophilicity compared to simpler trifluoromethyl analogs, potentially influencing solubility and biological interactions.

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis is documented for this compound, analogous routes for trifluoromethylated cyclobutanamines suggest two plausible strategies:

  • Nucleophilic Amination:

    • Cyclobutane ketones undergo trifluoromethoxymethylation via Grignard or organozinc reagents, followed by reductive amination .

    • Example:

      Cyclobutanone+CF₃OCH₂MgX1-(CF₃OCH₂)cyclobutanolNH₃, H₂/PdAmine IntermediateHClHydrochloride Salt\text{Cyclobutanone} + \text{CF₃OCH₂MgX} \rightarrow \text{1-(CF₃OCH₂)cyclobutanol} \xrightarrow{\text{NH₃, H₂/Pd}} \text{Amine Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
  • Ring-Opening Functionalization:

    • Strain-driven ring opening of substituted cyclobutanes with trifluoromethoxymethylating agents.

Reactivity Profile

  • Amine Group: Participates in acid-base reactions, acylation, and Schiff base formation. Protonation enhances solubility in polar solvents .

  • Trifluoromethoxy Group: Electron-withdrawing effects stabilize adjacent carbocations, facilitating SN1 reactions. Resistant to hydrolysis under physiological conditions .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: ~50 mg/mL (predicted via LogP -1.2), higher than non-oxygenated analogs due to hydrogen bonding with the ether oxygen .

  • Thermal Stability: Decomposes above 200°C, with trifluoromethoxy group fragmentation observed via TGA.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.85 (s, 2H, CH₂-O), 2.90–2.70 (m, 4H, cyclobutane), 1.85–1.60 (m, 2H, cyclobutane) .

  • ¹⁹F NMR: δ -58.3 (CF₃) .

Biological and Industrial Applications

Material Science Applications

  • Polymer Additives: Improves thermal stability in fluoropolymer matrices .

  • Liquid Crystals: Trifluoromethoxy groups enhance dielectric anisotropy in display technologies .

Comparative Analysis with Structural Analogs

Feature1-((Trifluoromethoxy)methyl)cyclobutan-1-amine HCl1-(Trifluoromethyl)cyclobutan-1-amine HCl
LogP-1.20.8
Metabolic StabilityHigher (t₁/₂ > 6h)Moderate (t₁/₂ ~3h)
Synthetic ComplexityModerate (3 steps)Low (2 steps)

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